Methyl 4-amino-3-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzoic acid and contains both amino and methoxyethoxy functional groups
Mechanism of Action
Target of Action
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a complex organic compoundSimilar compounds have been reported to target therespiratory system .
Mode of Action
Compounds with similar structures often interact with their targets throughnucleophilic substitution or free radical reactions . These reactions can involve the removal of a hydrogen atom from a benzylic position, which can be resonance stabilized .
Biochemical Pathways
Similar compounds are known to participate in reactions at the benzylic position, which can involvefree radical bromination , nucleophilic substitution , and oxidation .
Pharmacokinetics
The molecular weight of the compound is151.1626 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been reported to causeacute oral toxicity , skin corrosion/irritation , serious eye damage/eye irritation , and specific target organ toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate typically involves the esterification of 4-amino-3-(2-methoxyethoxy)benzoic acid. The reaction is carried out in the presence of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(2-methoxyethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and polymers to enhance product quality and efficiency.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-methoxybenzoate
- Methyl 4-amino-3-ethoxybenzoate
- Methyl 4-amino-3-(2-ethoxyethoxy)benzoate
Uniqueness
Methyl 4-amino-3-(2-methoxyethoxy)benzoate is unique due to the presence of the methoxyethoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility and reactivity profiles are desired .
Properties
IUPAC Name |
methyl 4-amino-3-(2-methoxyethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVLOVYWENUQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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